molecular formula C11H12ClF3N2 B1531704 2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine CAS No. 1914596-22-7

2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine

Cat. No.: B1531704
CAS No.: 1914596-22-7
M. Wt: 264.67 g/mol
InChI Key: FDEHWZHJGDOHRL-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C11H12ClF3N2 and its molecular weight is 264.67 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of various chemical structures , suggesting that its targets could be diverse depending on the specific application.

Mode of Action

It’s known that this compound can be synthesized from 2-chloro-4-iodopyridine , indicating that it may interact with its targets through a substitution reaction.

Result of Action

It’s known that this compound can be used in the synthesis of various chemical structures , suggesting that its effects could be diverse depending on the specific application.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of compounds like 4,4′-bis(trifluoromethyl)-2,2′-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with opioid receptors, suggesting a potential role in pain modulation . This interaction can lead to changes in cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been used in the synthesis of various compounds that may inhibit or activate specific enzymes . These interactions can lead to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term exposure to this compound can lead to sustained changes in cellular activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as pain relief, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and function within the cell, affecting various biochemical processes.

Biological Activity

2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine, also known by its CAS number 1914596-22-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H13ClF3N
  • Molecular Weight : 253.69 g/mol
  • SMILES Notation : ClC1=C(C(=N1)C(F)(F)F)NCCN2CCCCC2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor for different biological targets.

Antimicrobial Activity

Research indicates that compounds with similar piperidine structures exhibit significant antimicrobial properties. For instance, a study evaluated various piperidine derivatives against bacterial strains such as Salmonella typhi and Staphylococcus aureus. Results showed moderate to strong antibacterial activity, with some derivatives achieving IC50 values below 10 µM .

Enzyme Inhibition

The compound has been assessed for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Compounds with piperidine moieties have demonstrated strong inhibitory effects, which are essential for therapeutic applications in neurodegenerative diseases and urolithiasis treatments. A study reported that several piperidine derivatives exhibited AChE inhibition with IC50 values ranging from 0.63 µM to 2.14 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Modifications in the trifluoromethyl group and the piperidine ring significantly influence the compound's potency and selectivity:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreases antibacterial activity
Alteration of piperidine substituentsAffects enzyme inhibition potency

For example, substituting different alkyl groups on the piperidine ring has shown to enhance binding affinity to target enzymes, thereby improving inhibitory activity against AChE .

Case Study 1: Antimicrobial Evaluation

In a high-throughput screening study involving over 100,000 compounds, derivatives similar to this compound were identified as promising candidates against Mycobacterium tuberculosis. The most active compounds had MIC values ranging from 6.3 µM to 23 µM .

Case Study 2: Enzyme Inhibition Studies

A series of piperidine derivatives were synthesized and tested for their ability to inhibit urease. The results indicated that modifications leading to increased lipophilicity significantly enhanced inhibitory effects, with some compounds showing IC50 values as low as 0.63 µM .

Properties

IUPAC Name

2-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2/c12-10-7-9(1-4-16-10)17-5-2-8(3-6-17)11(13,14)15/h1,4,7-8H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEHWZHJGDOHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.